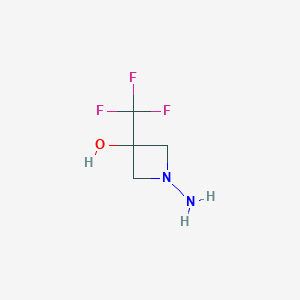

1-Amino-3-(trifluoromethyl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-amino-3-(trifluoromethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)1-9(8)2-3/h10H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYYFVVHXPXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Amino-3-(trifluoromethyl)azetidin-3-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound has been achieved through various methodologies. A common approach involves the use of azetidine as a precursor, followed by functionalization to introduce the trifluoromethyl group. Recent studies have demonstrated efficient synthetic routes that yield high purity and significant yields of this compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially altering enzymatic activity and leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds containing the azetidine structure exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported for related compounds range from 0.5 to 8 µg/mL, indicating promising antimicrobial potential .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against cancer cell lines. For example, compounds with similar azetidine frameworks have been tested against MCF-7 breast cancer cells, showing significant inhibition of cell proliferation . The mechanism behind this activity may involve tubulin destabilization, which is critical for cancer cell division.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several azetidine derivatives, including those with trifluoromethyl substitutions. The results showed that these compounds had lower MIC values compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of azetidine derivatives on MCF-7 cells. The study highlighted that specific modifications in the azetidine structure significantly enhanced their antiproliferative effects, with some compounds achieving IC50 values below 10 µM .

Table 1: Biological Activity of Azetidine Derivatives

| Compound | MIC (µg/mL) | IC50 (µM) | Target Organism |

|---|---|---|---|

| This compound | 0.5 - 8 | <10 | Staphylococcus aureus |

| Related Azetidine Derivative | 2 - 15 | <15 | Escherichia coli |

| Another Derivative | 1 - 5 | <20 | MCF-7 Cell Line |

Scientific Research Applications

Synthesis Overview

Medicinal Chemistry Applications

1-Amino-3-(trifluoromethyl)azetidin-3-ol has been implicated in the development of several therapeutic classes:

Antimicrobial Agents

Research indicates that derivatives of azetidine compounds exhibit potent activity against various bacterial strains. The trifluoromethyl substitution enhances their efficacy by improving membrane permeability and binding affinity to bacterial targets .

Cancer Therapeutics

Studies have shown that compounds incorporating the azetidine structure can induce tumor regression in xenograft models. For instance, a related compound demonstrated complete tumor regression in small-cell lung cancer models at tolerable doses . This suggests potential applications in oncology for this compound derivatives.

Neurokinin Antagonists

The synthesis of neurokinin antagonists using aminoazetidines has been explored, with significant implications for treating pain and inflammatory conditions. The nucleophilic properties of azetidines facilitate their use in creating targeted therapies for neurogenic inflammation .

Fluoroquinolone Derivatives

A study highlighted the use of 3-aminoazetidines to prepare fluoroquinolone derivatives through nucleophilic substitution reactions. These derivatives displayed enhanced antibacterial activity compared to their predecessors, showcasing the importance of azetidine structures in drug optimization .

Azetidine-Based Amino Acids

Recent research focused on synthesizing new heterocyclic amino acid derivatives containing azetidine rings. These compounds exhibited promising biological activities, expanding the scope of applications for azetidine derivatives in biochemistry and pharmacology .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Ring Strain vs. Linear Chains: Azetidine-based compounds (e.g., target compound, ) exhibit higher ring strain compared to linear analogs like 1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol . This strain may enhance reactivity in synthetic applications.

- Trifluoromethyl Group : The -CF₃ group in all listed compounds improves lipophilicity (logP) and metabolic stability, a hallmark of fluorinated bioactives .

- Heterocyclic Diversity: Thiadiazole derivatives () lack the azetidine ring but retain amino and sulfur-containing groups, suggesting divergent biological targets.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, favoring membrane permeability. For example, 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol has a molecular weight of 233.19 and moderate solubility in organic solvents .

- Solubility: Azetidine derivatives generally exhibit lower aqueous solubility due to their nonpolar -CF₃ groups compared to hydroxyl-rich analogs like 1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol (MW 235.21) .

- Stability : The azetidine ring’s strain may reduce thermal stability relative to five- or six-membered heterocycles.

Preparation Methods

Nucleophilic Displacement on Activated Azetidine Intermediates

A practical and efficient method involves displacement of a leaving group on an azetidine intermediate bearing a trifluoromethyl substituent, followed by amine introduction and hydroxylation steps.

- Starting from 1-benzhydrylazetidin-3-yl methanesulfonate , nucleophilic substitution with amines under heating in acetonitrile yields azetidine-3-amine derivatives.

- Using 2 equivalents of amine at 80 °C overnight without additional base improves yields significantly (up to 72-87%).

- The trifluoromethyl group can be introduced on the aromatic or azetidine ring prior to or after amine substitution, depending on the synthetic route.

- Purification is typically achieved by silica gel chromatography using ethyl acetate/hexanes mixtures.

Improved Process for 3-Aminoazetidine Synthesis via Protecting Group Strategies

An advanced process involves:

- Protection of the amino group as a tert-butyl or trifluoroacetamide derivative.

- Cleavage of the tert-butyl group using trifluoroacetic anhydride at low temperatures (-10 °C to 25 °C, preferably 0 °C).

- Hydrolysis of the amide under basic conditions at room temperature to liberate the free amine.

- This method offers high yields, clean reactions, and simple work-up, enabling access to a broad scope of azetidine derivatives including those with trifluoromethyl substituents.

Cyclization from β-Aminosulfinyl Imidates and Aziridine Isomerization

Alternative synthetic routes include:

- Deprotection of α-chloro-β-aminosulfinyl imidates with HCl in dioxane, hydrolysis to esters, and reduction with lithium aluminum hydride (LAH) to β-chloro-γ-sulfonylamino alcohols.

- Intramolecular cyclization under Mitsunobu conditions yields trans-2-aryl-3-chloroazetidines, which can be further functionalized to introduce amino and trifluoromethyl groups.

- Thermal isomerization of aziridines to azetidines by refluxing in dimethyl sulfoxide (DMSO) at 70 °C followed by hydrogenolysis steps can afford azetidine-3-amines.

- These methods provide stereoselective access to azetidine derivatives with hydroxyl and trifluoromethyl functionalities.

Comparative Data Table of Preparation Methods

| Methodology | Key Steps | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nucleophilic displacement on methanesulfonate intermediate | Amine substitution on 1-benzhydrylazetidin-3-yl methanesulfonate | MeCN, 80 °C, overnight | 72-87 | Simple “mix-and-heat” approach; no external base required for high yield |

| Protecting group strategy with trifluoroacetic anhydride cleavage | Protection → cleavage with TFAA → amide hydrolysis | -10 to 25 °C (preferably 0 °C), room temp hydrolysis | High (not quantified) | Clean reaction, simple work-up, broad substrate scope |

| Cyclization from β-aminosulfinyl imidates and aziridine isomerization | Deprotection, hydrolysis, reduction, Mitsunobu cyclization, thermal isomerization | 50 °C hydrolysis, LAH reduction at low temp, 70 °C DMSO reflux | Moderate to high | Provides stereoselective azetidines; multi-step with stereochemical control |

Detailed Research Findings and Observations

- The nucleophilic displacement method using 1-benzhydrylazetidin-3-yl methanesulfonate is favored for its operational simplicity and good yields. The reaction tolerates various amines, including those bearing trifluoromethyl groups, enabling late-stage functionalization.

- The protecting group strategy employing trifluoroacetic anhydride allows selective cleavage of tert-butyl groups under mild conditions, improving the yield and purity of 3-aminoazetidines. This method is scalable and adaptable to diverse azetidine derivatives, facilitating drug development.

- Cyclization methods from β-aminosulfinyl imidates and aziridine isomerization provide access to enantiopure and stereochemically defined azetidines, which is crucial for biological activity. However, these routes are more complex and involve multiple steps including reduction and Mitsunobu reactions.

- Reaction monitoring by NMR and LC-MS confirms product formation and purity. For example, azetidine-3-amine products show characteristic NMR signals and molecular ion peaks consistent with expected structures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-amino-3-(trifluoromethyl)azetidin-3-ol, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves cyclization reactions using trifluoroacetyl derivatives with bases like K₂CO₃ to form the azetidine ring. For example, nucleophilic attack on a trifluoroacetylated intermediate under reflux in acetonitrile (70°C, 12h) yields the core structure . Optimization includes solvent selection (polar aprotic solvents enhance yield) and temperature control to minimize side reactions. Characterization via ¹⁹F NMR and LC-MS confirms the trifluoromethyl group's incorporation .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?

- Answer : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability while reducing basicity at the azetidine nitrogen. This enhances membrane permeability and resistance to oxidative degradation. Reactivity studies show selective functionalization at the hydroxyl group due to steric hindrance from -CF₃ .

Q. What analytical techniques are critical for characterizing this compound?

- Answer : Key methods include:

- ¹H/¹³C/¹⁹F NMR : To confirm regiochemistry and detect impurities.

- HRMS : For molecular formula validation.

- X-ray crystallography : To resolve stereochemical ambiguities in the azetidine ring .

- HPLC with UV/RI detection : To assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For example, immobilize the compound on a sensor chip and screen against kinase libraries to identify targets. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, guided by the -CF₃ group’s hydrophobic interactions . Follow-up assays (e.g., enzymatic inhibition) validate computational predictions .

Q. What strategies address contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?

- Answer : Standardize assay conditions (pH, temperature, solvent concentration) to minimize variability. Use orthogonal assays (e.g., cell-based vs. biochemical) to confirm activity. For instance, if IC₅₀ varies in kinase inhibition assays, validate via Western blotting for downstream phosphorylation targets. Cross-reference with structural analogs to identify SAR trends .

Q. How can the trifluoromethyl group be modified via late-stage functionalization for SAR studies?

- Answer : Employ defluorinative strategies using BF₃·SMe₂ as a dual Lewis acid/sulfur source under microwave irradiation (120°C, 30 min). This converts -CF₃ to methyl-dithioesters, enabling further derivatization into thioamides or heterocycles. For example, reaction with primary amines yields thioamide libraries . Monitor reaction progress via ¹⁹F NMR to track defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.